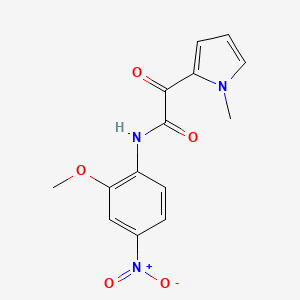

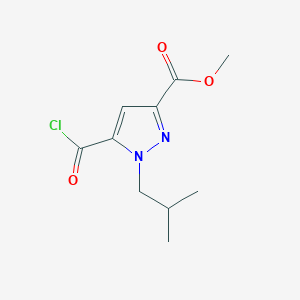

N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, commonly referred to as NMN-Pyrrol-2-yl, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyrrolidine family, which includes a variety of compounds with similar chemical structures. NMN-Pyrrol-2-yl has been used in a variety of biological and biochemical studies, including those related to enzyme activity, protein-protein interactions, and drug metabolism. In addition, it has been used to study the effects of various drugs and chemicals on cell cultures and animal models. This compound has the ability to interact with a variety of enzymes, proteins, and other molecules, making it a valuable tool for scientific research.

Applications De Recherche Scientifique

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of 4-substituted 2-pyrrolidinone derivatives. A study demonstrated site- and enantioselective intramolecular C-H insertion of α-methoxycarbonyl-α-diazoacetamides, using a p-nitrophenyl group as the N-substituent. This method efficiently synthesized 4-substituted 2-pyrrolidinone derivatives with high enantiomeric excess (up to 82% ee) (Anada & Hashimoto, 1998).

Green Synthesis Applications

The compound plays a role in green chemistry, specifically in the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide. This intermediate, crucial for azo disperse dye production, was efficiently synthesized using a novel Pd/C catalyst in methanol and water. This method notably reduced hydrolyzations of reactant and product, achieving high selectivity (99.3%) (Zhang, 2008).

Diels–Alder Reaction

In the field of organic chemistry, this compound has been involved in abnormal Diels–Alder reactions. A study showed that 5-methoxy-4-(p-nitrophenyl)oxazoles reacted with tetracyanoethylene, resulting in the formation of unusual [3 + 2] cycloadducts through oxazole ring opening. The mechanism was proposed based on solvent effects on the reaction (Ibata et al., 1992).

Antimicrobial and Anti-inflammatory Activities

The compound has been identified in studies focused on antimicrobial and anti-inflammatory activities. Specifically, acetamido pyrrolyl azoles, including derivatives with methoxy and nitro groups, were synthesized and evaluated. Some derivatives showed significant antibacterial and antifungal activities, as well as potential anti-inflammatory effects (Sowmya et al., 2017).

Propriétés

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-16-7-3-4-11(16)13(18)14(19)15-10-6-5-9(17(20)21)8-12(10)22-2/h3-8H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGJLTZNBONMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)

![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)